molecular formula C18H16N2OS B14411400 4-(Benzyloxy)-2-(benzylsulfanyl)pyrimidine CAS No. 84289-48-5

4-(Benzyloxy)-2-(benzylsulfanyl)pyrimidine

Cat. No.: B14411400
CAS No.: 84289-48-5
M. Wt: 308.4 g/mol
InChI Key: ZIKYGEGJCPUQMO-UHFFFAOYSA-N
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Description

4-(Benzyloxy)-2-(benzylsulfanyl)pyrimidine: is a heterocyclic organic compound that features a pyrimidine ring substituted with benzyloxy and benzylsulfanyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Benzyloxy)-2-(benzylsulfanyl)pyrimidine typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-chloropyrimidine with benzyl alcohol and benzyl mercaptan in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reactions.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-(Benzyloxy)-2-(benzylsulfanyl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyrimidine ring can be reduced under specific conditions to yield dihydropyrimidine derivatives.

    Substitution: The benzyloxy and benzylsulfanyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: 4-(Benzyloxy)-2-(benzylsulfanyl)pyrimidine is used as an intermediate in the synthesis of more complex organic molecules

Biology and Medicine: This compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its derivatives may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its ability to undergo various chemical transformations makes it a versatile building block for the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of 4-(Benzyloxy)-2-(benzylsulfanyl)pyrimidine depends on its specific application. In medicinal chemistry, its biological activity may be attributed to its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy and benzylsulfanyl groups can enhance the compound’s binding affinity and selectivity towards these targets, leading to desired therapeutic effects.

Comparison with Similar Compounds

    4-(Benzyloxy)pyrimidine: Lacks the benzylsulfanyl group, which may result in different chemical reactivity and biological activity.

    2-(Benzylsulfanyl)pyrimidine: Lacks the benzyloxy group, which may affect its solubility and interaction with molecular targets.

    4-(Benzyloxy)-2-(methylsulfanyl)pyrimidine: The methylsulfanyl group may confer different chemical properties compared to the benzylsulfanyl group.

Uniqueness: 4-(Benzyloxy)-2-(benzylsulfanyl)pyrimidine is unique due to the presence of both benzyloxy and benzylsulfanyl groups, which can influence its chemical reactivity and biological activity

Properties

CAS No.

84289-48-5

Molecular Formula

C18H16N2OS

Molecular Weight

308.4 g/mol

IUPAC Name

2-benzylsulfanyl-4-phenylmethoxypyrimidine

InChI

InChI=1S/C18H16N2OS/c1-3-7-15(8-4-1)13-21-17-11-12-19-18(20-17)22-14-16-9-5-2-6-10-16/h1-12H,13-14H2

InChI Key

ZIKYGEGJCPUQMO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=NC(=NC=C2)SCC3=CC=CC=C3

Origin of Product

United States

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